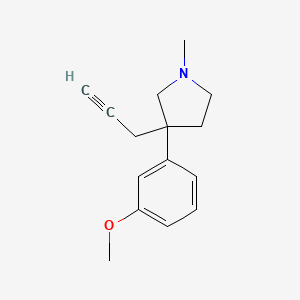
3-Nitrophenyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrophenyl phosphorodichloridate is an organophosphorus compound with the molecular formula C6H4Cl2NO4P. It is a derivative of phosphorodichloridate, where the phenyl group is substituted with a nitro group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Nitrophenyl phosphorodichloridate can be synthesized through the reaction of 3-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitrophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphates, and phosphorothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrophenol and phosphoric acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine
Major Products Formed
Phosphoramidates: Formed by reaction with amines
Phosphates: Formed by reaction with alcohols
Phosphorothioates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
3-Nitrophenyl phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as a phosphorylating agent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of pesticides, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-nitrophenyl phosphorodichloridate involves the formation of a reactive intermediate that can transfer the phosphoryl group to nucleophiles. The nitro group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce phosphorus-containing functional groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar structure but with the nitro group at the fourth position.
2-Chlorophenyl phosphorodichloridate: Contains a chlorine substituent instead of a nitro group.
Phenyl phosphorodichloridate: Lacks any substituents on the phenyl ring.
Uniqueness
3-Nitrophenyl phosphorodichloridate is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The electron-withdrawing nature of the nitro group at the third position makes it a more potent electrophile compared to its analogs, thereby broadening its applicability in various chemical transformations.
Propiedades
Número CAS |
38319-29-8 |
|---|---|
Fórmula molecular |
C6H4Cl2NO4P |
Peso molecular |
255.98 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-3-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-2-5(4-6)9(10)11/h1-4H |
Clave InChI |
YEJZWZCJQSOJJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OP(=O)(Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


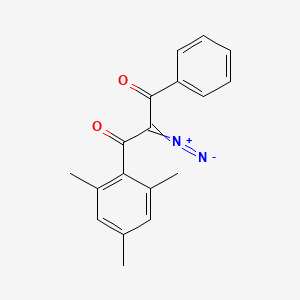

![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
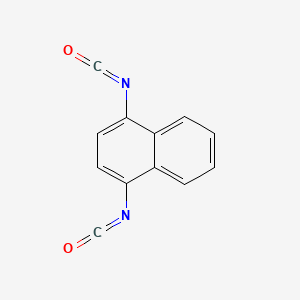

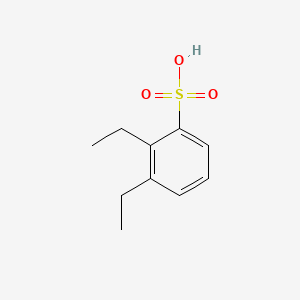

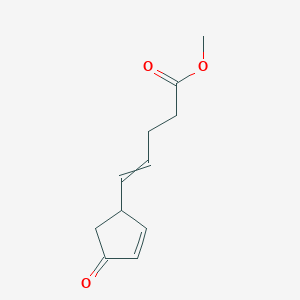
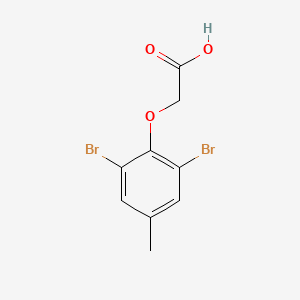
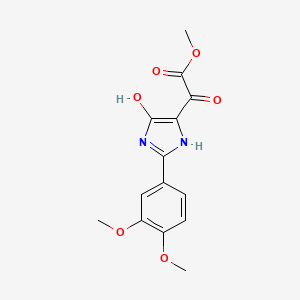
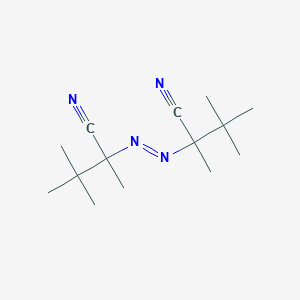
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
